molecular formula C8H14N8O8S B1583718 5,6-Diaminouracil semisulfate CAS No. 63981-35-1

5,6-Diaminouracil semisulfate

Cat. No.: B1583718
CAS No.: 63981-35-1
M. Wt: 382.31 g/mol
InChI Key: OFZPGHXQOXIBIV-UHFFFAOYSA-N
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Description

5,6-Diaminouracil semisulfate is an organic compound belonging to the class of pyrimidones. It is characterized by the presence of two amino groups at positions 5 and 6 on the uracil ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms. The compound is often used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminouracil semisulfate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

5,6-Diaminouracil semisulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleobases.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diaminouracil semisulfate is unique due to the presence of two amino groups at positions 5 and 6, which allows for a wide range of chemical modifications and interactions. This structural feature makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O2.H2O4S/c2*5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPGHXQOXIBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3240-72-0 (Parent)
Record name Uracil, 5,6-diamino-, hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80981606
Record name Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80981606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63981-35-1
Record name Uracil, 5,6-diamino-, hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80981606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxo-1H,3H-pyrimidine-5,6-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5,6-diaminouracil semisulfate (H2AHP) interact with transition metal ions? What structural information supports these interactions?

A1: this compound acts as a ligand, coordinating to transition metal ions through its nitrogen and oxygen atoms. [] The research indicates that H2AHP can form complexes with various transition metals, including Fe(III), Co(II), Ni(II), Cu(II), Zn(II), MoO2, Ru(III), Rh(III), Pd(II), Ag(I), and Au(III). [] This coordination is evidenced by changes in the infrared (IR) spectra of the complexes compared to the free ligand, particularly in the regions associated with carbonyl and amine groups. Additionally, electronic spectroscopy and magnetic measurements provide information about the geometry and electronic configuration of the metal centers within the complexes, further supporting the coordination of H2AHP. []

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